FAPI-2

概要

説明

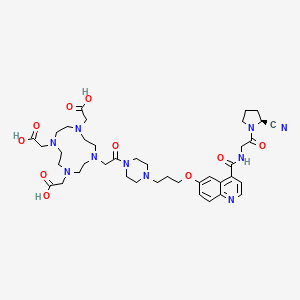

線維芽細胞活性化タンパク質阻害剤-2(FAPI-2)は、II型膜結合糖タンパク質である線維芽細胞活性化タンパク質(FAP)を標的とするように設計された化合物です。FAPは、がん関連線維芽細胞および創傷治癒または炎症部位における活性化線維芽細胞で過剰発現しています。 This compoundは、FAPに特異的に結合する能力により、がんの診断と治療において有望視されている、治療用放射性医薬品のクラスの一部です .

準備方法

合成経路および反応条件

FAPI-2の合成には、酵素阻害剤としてN-(4-キノリル)-Gly-(2-シアノピロリジン)スキャフォールドを使用します 。this compoundの調製には、通常、次の手順が含まれます。

キノリンスキャフォールドの形成: これは、4-クロロキノリンとグリシンを反応させて、N-(4-キノリル)グリシン中間体を形成することを伴います。

シアノピロリジン付加: 次に、中間体を特定の条件下で2-シアノピロリジンと反応させて、最終的なthis compound化合物を形成します。

工業生産方法

This compoundの工業生産には、高い放射化学収率と純度を確保するために、自動合成技術が使用されます。 たとえば、Modular Lab Eazyシステムを使用して、this compoundを含むFAPI誘導体の完全自動合成を、高い放射化学収率と純度で実現しました .

化学反応の分析

反応の種類

FAPI-2は、次のようなさまざまな化学反応を起こします。

放射性標識: This compoundは、陽電子放出断層撮影(PET)イメージングおよび放射線療法で使用するために、ガリウム-68やルテチウム-177などの放射性核種で標識することができます.

結合反応: This compoundは、がん関連線維芽細胞上の線維芽細胞活性化タンパク質に特異的に結合するため、標的化イメージングと治療に役立ちます.

一般的な試薬と条件

放射性標識試薬: ガリウム-68塩化物またはルテチウム-177塩化物は、this compoundの放射性標識に一般的に使用されます。

主要な生成物

これらの反応から形成される主な生成物は、診断イメージングと治療用途で使用される、[68Ga]Ga-FAPI-2および[177Lu]Lu-FAPI-2などの放射性標識this compound化合物です .

科学研究への応用

This compoundは、次のような幅広い科学研究への応用があります。

科学的研究の応用

FAPI-2 has a wide range of scientific research applications, including:

Cancer Diagnosis and Treatment: This compound is used in PET imaging to detect and monitor various types of cancer, including breast, lung, and pancreatic cancers.

Cardiovascular Imaging: This compound has been investigated for its potential use in imaging cardiovascular diseases, such as atherosclerosis and myocardial infarction, due to its ability to target activated fibroblasts in inflamed tissues.

Inflammatory Diseases: This compound is used to image and study inflammatory conditions, including liver cirrhosis and rheumatoid arthritis.

作用機序

FAPI-2は、がん関連線維芽細胞および活性化線維芽細胞上の線維芽細胞活性化タンパク質に特異的に結合することにより、その効果を発揮します。この結合により、腫瘍微小環境または炎症を起こした組織への放射性標識化合物の標的送達が促進されます。関与する分子標的と経路には、以下が含まれます。

類似化合物との比較

FAPI-2は、FAPI-4やFAPI-46などの線維芽細胞活性化タンパク質阻害剤のファミリーの一部です。これらの類似化合物と比較して、this compoundは独自の特性を持っています。

腫瘍滞留性: This compoundは、FAPI-4と比較して、より高いウォッシュアウト率を示し、診断イメージングに適しています.

結合親和性: This compoundは、他のFAPI化合物と同様に、線維芽細胞活性化タンパク質に対する高い結合親和性を持っています.

類似化合物のリスト

FAPI-4: 診断イメージングと放射線療法の両方に使用され、腫瘍滞留時間が長くなっています.

FAPI-46: がんの診断と治療において、同様の用途を持つ別のFAP阻害剤.

生物活性

Fibroblast Activation Protein Inhibitor 2 (FAPI-2) is a promising compound in the realm of cancer diagnostics and therapeutics, primarily targeting fibroblast activation protein (FAP). FAP is overexpressed in cancer-associated fibroblasts (CAFs), which are crucial components of the tumor microenvironment (TME). This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Overview of FAP and Its Role in Cancer

Fibroblast activation protein (FAP) is a type II integral membrane glycoprotein that functions as a serine protease. It plays significant roles in:

- Tumor Growth : FAP is involved in ECM remodeling and epithelial carcinogenesis.

- Immune Evasion : CAFs can secrete various cytokines that inhibit immune responses.

- Angiogenesis : FAP contributes to the formation of new blood vessels in tumors.

FAP is predominantly expressed in activated fibroblasts within the TME but is absent in resting fibroblasts of healthy tissues, making it an attractive target for cancer imaging and therapy .

This compound operates by binding to FAP, allowing for selective imaging and treatment of tumors with high FAP expression. The compound has demonstrated dual enzymatic activity as both a dipeptidyl peptidase and a prolyl endopeptidase, which enhances its therapeutic potential .

Stability and Uptake

Research indicates that this compound exhibits high stability in physiological conditions. For instance, studies have shown that the compound remains stable in phosphate-buffered saline and fetal bovine serum for at least 4 hours. In vivo studies reveal that tumor uptake of 68Ga-DOTA-2P(FAPI)2 is approximately two-fold higher than that of its predecessor, 68Ga-FAPI-46, indicating superior targeting capability .

Dosimetry

The effective dose of 68Ga-DOTA-2P(FAPI)2 has been calculated at 1.19E−02 mSv/MBq, which is comparable to other FAPI variants. This low radiation exposure makes it suitable for repeated imaging sessions in clinical settings .

Comparative Data on Tumor Uptake

The following table summarizes the comparative tumor uptake data between this compound and other established tracers:

| Tracer | Tumor Uptake (%ID/g) | SUV Max Range | Significance |

|---|---|---|---|

| 68Ga-DOTA-2P(FAPI)2 | 8.97 ± 0.32 | 8.1–39.0 | P < 0.001 |

| 68Ga-FAPI-46 | 4.60 ± 1.12 | 1.7–24.0 |

This data highlights the enhanced performance of this compound in capturing tumor lesions compared to existing tracers .

Clinical Application

In a pilot study involving three cancer patients with various tumor types, PET scans revealed significantly higher intratumoral uptake of 68Ga-DOTA-2P(FAPI)2 compared to previous tracers. This suggests that this compound could serve as a robust imaging agent for diagnosing malignancies with high FAP expression .

Preclinical Models

Studies using patient-derived xenograft models have demonstrated rapid accumulation of this compound in tumors, reinforcing its potential for effective imaging and targeted therapy . The pharmacokinetics observed indicate that while tumor uptake is rapid, clearance from healthy organs is swift, minimizing off-target effects.

特性

IUPAC Name |

2-[4,7-bis(carboxymethyl)-10-[2-[4-[3-[4-[[2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl]carbamoyl]quinolin-6-yl]oxypropyl]piperazin-1-yl]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H56N10O10/c41-24-30-3-1-9-50(30)35(51)25-43-40(59)32-6-7-42-34-5-4-31(23-33(32)34)60-22-2-8-44-18-20-49(21-19-44)36(52)26-45-10-12-46(27-37(53)54)14-16-48(29-39(57)58)17-15-47(13-11-45)28-38(55)56/h4-7,23,30H,1-3,8-22,25-29H2,(H,43,59)(H,53,54)(H,55,56)(H,57,58)/t30-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRWOFMLXEOYIEP-PMERELPUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)CNC(=O)C2=C3C=C(C=CC3=NC=C2)OCCCN4CCN(CC4)C(=O)CN5CCN(CCN(CCN(CC5)CC(=O)O)CC(=O)O)CC(=O)O)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)CNC(=O)C2=C3C=C(C=CC3=NC=C2)OCCCN4CCN(CC4)C(=O)CN5CCN(CCN(CCN(CC5)CC(=O)O)CC(=O)O)CC(=O)O)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H56N10O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

836.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2370952-98-8 | |

| Record name | FAPI-2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2370952988 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FAPI-2 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54MD7EU3MC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。